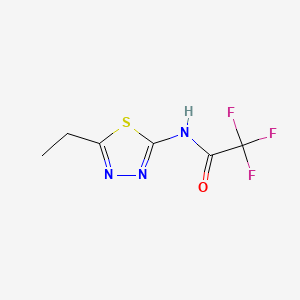

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3OS/c1-2-3-11-12-5(14-3)10-4(13)6(7,8)9/h2H2,1H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKDCDFUABQWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethylthiosemicarbazide with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the cyclization process. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as thiols or amines.

Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide is its potential as an anticonvulsant agent. Research indicates that derivatives of thiadiazole compounds exhibit significant anticonvulsant properties in various animal models. For instance:

- In studies involving maximal electroshock-induced seizures (MES) and pentylenetetrazole-induced seizures (PTZ), several thiadiazole derivatives demonstrated protective effects against seizures. The synthesized compounds were evaluated for their efficacy at different dosages, revealing that certain derivatives showed up to 90% protection against convulsions at doses of 100 mg/kg .

Neuroprotective Effects

Thiadiazole derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds can cross the blood-brain barrier and may exhibit antidepressant-like effects comparable to established medications such as imipramine. This capability is attributed to their lipophilicity and structural characteristics that facilitate central nervous system penetration .

Summary of Key Findings

| Study | Activity | Model | Dosage (mg/kg) | Efficacy (%) |

|---|---|---|---|---|

| Study 1 | Anticonvulsant | MES | 100 | 90 |

| Study 2 | Neuroprotective | PTZ | 300 | 70 |

| Study 3 | Antidepressant-like | Behavioral tests | Varies | Comparable to imipramine |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from precursors containing the thiadiazole moiety. The mechanism by which these compounds exert their anticonvulsant effects often involves modulation of neurotransmitter systems and ion channels in the brain, although specific pathways require further elucidation through pharmacological studies .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the trifluoroacetamide group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparison

Key Observations

Anticancer Activity :

- Compound 4y () exhibits potent cytotoxicity against breast (MCF7) and lung (A549) cancer cells, surpassing cisplatin in efficacy. The ethyl group at the 5-position and the thioacetamide linkage likely contribute to enhanced membrane permeability and target binding.

- The trifluoroacetamide group in the target compound may similarly improve bioavailability, though its activity remains untested.

Phenoxy substituents () introduce bulkier aromatic groups, which may affect solubility and receptor specificity.

Fluorine Impact :

- Trifluoromethyl () and trifluoroacetamide (target compound) groups enhance metabolic stability and lipophilicity, critical for drug design.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H7F3N4S

- Molar Mass : 210.20 g/mol

The compound features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and antifungal applications.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study focusing on derivatives of thiadiazoles found that they possess potent antifungal activity against various strains of fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.125 to 4.0 μg/mL against fungi such as Candida albicans and Cryptococcus species .

Table 1: Antifungal Activity of Thiadiazole Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 10l | 4.0 | C. albicans |

| 10a | 0.125 | Cryptococcus spp. |

| 10b | ≤0.125 | C. glabrata |

The biological activity of this compound is believed to involve the inhibition of key enzymes in microbial metabolism. Specifically, the compound may interfere with the synthesis of nucleic acids or proteins in pathogens, leading to cell death.

Case Studies

-

Thiadiazole Derivatives in Antifungal Therapy

A recent study synthesized several thiadiazole derivatives and evaluated their antifungal properties in vitro. The results showed that certain derivatives exhibited synergistic effects when combined with fluconazole, enhancing their efficacy against resistant strains of C. albicans. The study highlighted the potential for these compounds as leads in developing new antifungal agents . -

Agricultural Applications

Beyond medical applications, compounds like this compound are being investigated for their herbicidal properties. Research has shown that similar thiadiazole derivatives can effectively control weed growth while minimizing toxicity to crops .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, starting with the formation of the 1,3,4-thiadiazole core followed by acylation with trifluoroacetyl groups. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Acylation : Reaction with trifluoroacetic anhydride or chloroacetyl chloride in solvents like dichloromethane or dimethylformamide (DMF), catalyzed by bases such as triethylamine .

Optimization strategies : - Control reaction temperature (40–60°C) to avoid side reactions.

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor progress via thin-layer chromatography (TLC) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl and trifluoroacetamide groups). For example, the ethyl group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~2.8 ppm (CH₂) in ¹H NMR .

- Infrared (IR) Spectroscopy : Peaks at ~1680–1700 cm⁻¹ indicate C=O stretching of the trifluoroacetamide group .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .

Advanced: How can researchers resolve contradictory cytotoxicity data in biological assays involving this compound?

Contradictions in cytotoxicity (e.g., varying IC₅₀ values across cell lines) may arise from:

- Cell line heterogeneity : Differences in membrane permeability or metabolic pathways (e.g., MCF-7 vs. A549 cells) .

- Assay conditions : Variations in incubation time, serum concentration, or solvent (DMSO vs. PBS) can alter results .

Mitigation strategies : - Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS).

- Include positive controls (e.g., cisplatin) and validate via dose-response curves .

Advanced: What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced anticancer activity?

Key SAR findings from analogous compounds:

- Thiadiazole core : Essential for binding to enzyme active sites (e.g., aromatase inhibition in MCF-7 cells) .

- Trifluoroacetamide group : Enhances lipophilicity and metabolic stability .

- Ethyl substituent : Bulky groups at the 5-position improve selectivity for cancer cells over normal fibroblasts (NIH3T3) .

Experimental validation : Synthesize derivatives with modified substituents (e.g., methyl, phenyl) and compare IC₅₀ values .

Advanced: How can researchers investigate the mechanism of action for this compound in anti-inflammatory or anticancer contexts?

- Molecular docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or aromatase using software such as AutoDock .

- Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., aromatase IC₅₀ = 0.062 ± 0.004 mmol L⁻¹ in MCF-7 cells) .

- Western blotting : Assess downstream signaling (e.g., apoptosis markers like caspase-3) .

Advanced: What strategies address low aqueous solubility during formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.